N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
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Description
“N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide” is a chemical compound that contains a 2,4-dioxo-1,3-thiazolidin-5-yl group . The empirical formula is C5H5NO4S and the molecular weight is 175.16 .
Synthesis Analysis
The synthesis of such compounds often involves the use of N-arylsulfonylaziridine, activated by a Lewis acid (BF3·OEt2) with TBAHS, which gives an intermediate that is highly reactive and shows SN2-type ring-opening reaction with isothiocyanates to furnish a new intermediate with an inverted configuration .Molecular Structure Analysis
The molecular structure of “N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide” is characterized by a 2,4-dioxo-1,3-thiazolidin-5-yl group . The SMILES string representation of the molecule is O=C(SC1CC(O)=O)NC1=O .Scientific Research Applications
Antibacterial Activity
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide derivatives demonstrate significant antibacterial properties, particularly against Gram-positive bacteria. These compounds have been synthesized and tested for their efficacy, revealing that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like oxacillin and cefuroxime. The presence of electron-withdrawing substituents on the phenyl ring enhances antibacterial activity, indicating that specific structural modifications can influence their effectiveness against bacterial strains (Trotsko et al., 2018).
Antimicrobial and Antifungal Activity
Further research into thiazolidine-2,4-dione derivatives, which share a structural core with this compound, highlights their potential as antimicrobial and antifungal agents. These compounds exhibit weak to moderate activity against Gram-negative bacteria and fungi, with specific derivatives showing notable antibacterial activity against Staphylococcus aureus (Abd Alhameed et al., 2019).
Antioxidant Properties
Derivatives of this compound have also been investigated for their antioxidant capabilities. Compounds synthesized from the versatile scaffold N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide, utilized in creating pyridine, chromene, and thiazole derivatives, demonstrated potent antioxidant activities. Among these, thiazole derivatives showcased the highest antibacterial, antifungal, and antioxidant efficacies, suggesting their potential in therapeutic applications (El-Hagrassey et al., 2022).
Anticancer Activity
Investigations into the structure-function relationships of thiazolide derivatives, closely related to this compound, have identified their potential as anticancer agents. These studies reveal that thiazolides can induce apoptosis in colorectal tumor cells through mechanisms involving caspase activation and interaction with the glutathione S-transferase enzyme. Modifications in the thiazolide structure, particularly the removal of specific substituents on the thiazole ring, significantly affect their ability to induce cell death, highlighting the importance of structural elements in their anticancer activity (Brockmann et al., 2014).
Acetylcholinesterase Inhibition
Thiazolidin-4-one derivatives, sharing a structural motif with this compound, have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. This research suggests the potential application of these compounds in treating neurodegenerative diseases by inhibiting the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Specific compounds in this class demonstrated potent inhibition, pointing towards their utility in the development of new treatments for conditions such as Alzheimer's disease (Anonymous, 2021).
Properties
IUPAC Name |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYTSMPTIJMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CC2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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